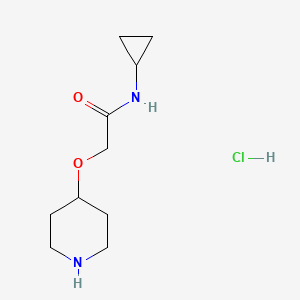![molecular formula C11H15ClN4 B1377367 エチル[(2-フェニル-2H-1,2,3-トリアゾール-4-イル)メチル]アミン塩酸塩 CAS No. 1432680-38-0](/img/structure/B1377367.png)
エチル[(2-フェニル-2H-1,2,3-トリアゾール-4-イル)メチル]アミン塩酸塩
概要
説明
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
科学的研究の応用
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, or antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: It can be used in the development of new materials with specific electronic or photophysical properties.
作用機序
- It’s important to note that the indole scaffold, which is part of this compound, has been found in many synthetic drug molecules. Indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
- For example, indole derivatives have been reported as antiviral agents. Some compounds containing the indole nucleus exhibit inhibitory activity against influenza A and Coxsackie B4 virus .
Target of Action
Mode of Action
生化学分析
Biochemical Properties
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions . This compound has been shown to interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially modulating metabolic pathways . Additionally, it can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function .
Cellular Effects
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride has various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also affect gene expression by interacting with transcription factors and altering their binding to DNA . Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride involves several key interactions at the molecular level. This compound can bind to biomolecules through its triazole ring, forming stable complexes with metal ions and other cofactors . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity . These interactions result in changes in cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in toxicity .
Metabolic Pathways
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, influencing their catalytic activity and modulating the metabolism of other compounds . This compound can also affect the levels of metabolites and metabolic flux by modulating the activity of key metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride exhibits specific subcellular localization patterns. It can be targeted to specific organelles or compartments within the cell through interactions with targeting signals and post-translational modifications . This localization can influence its activity and function, as it can interact with specific biomolecules within these compartments . For example, it may localize to the mitochondria, where it can modulate mitochondrial function and metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, phenylacetylene can react with an azide derivative to form the 1,2,3-triazole ring.
Introduction of the Ethylamine Group: The triazole intermediate can then be reacted with ethylamine under suitable conditions to introduce the ethylamine moiety.
Formation of the Hydrochloride Salt: Finally, the free base of ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or fully reduced triazoline.
Substitution: The phenyl ring and triazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrotriazole or triazoline.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride can be compared with other triazole-containing compounds:
1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Phenyltriazole Compounds: Similar compounds with different substituents on the phenyl ring or triazole ring can exhibit different reactivity and applications.
List of Similar Compounds
- 1-Phenyl-1,2,3-triazole
- 2-Phenyl-1,2,3-triazole
- 4-Phenyl-1,2,3-triazole
- Benzyl-1,2,3-triazole
These comparisons highlight the unique aspects of ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride, such as its specific substituents and their influence on its reactivity and applications.
特性
IUPAC Name |
N-[(2-phenyltriazol-4-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-12-8-10-9-13-15(14-10)11-6-4-3-5-7-11;/h3-7,9,12H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAPNLRIFQKEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NN(N=C1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)


![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)




![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)


